Cetyl benzoate

Thermal stability Formulation processing High-temperature applications

Cetyl benzoate (hexadecyl benzoate, CAS 22485-54-7) is a linear, fully saturated benzoate ester formed by condensation of benzoic acid with hexadecan-1-ol (cetyl alcohol), bearing a single well-defined C16 alkyl chain. With molecular formula C23H38O2 and molecular weight 346.5 g/mol, it belongs to the alkyl benzoate class widely used as emollients, solubilizers, and texture enhancers in cosmetic, personal care, and pharmaceutical formulations.

Molecular Formula C23H38O2
Molecular Weight 346.5 g/mol
CAS No. 22485-54-7
Cat. No. B1252047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCetyl benzoate
CAS22485-54-7
Molecular FormulaC23H38O2
Molecular Weight346.5 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCCOC(=O)C1=CC=CC=C1
InChIInChI=1S/C23H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-21-25-23(24)22-19-16-15-17-20-22/h15-17,19-20H,2-14,18,21H2,1H3
InChIKeyRAMRROOXFMYSNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cetyl Benzoate (CAS 22485-54-7) Procurement Guide: Defined C16 Benzoate Ester for Scientific Formulation


Cetyl benzoate (hexadecyl benzoate, CAS 22485-54-7) is a linear, fully saturated benzoate ester formed by condensation of benzoic acid with hexadecan-1-ol (cetyl alcohol), bearing a single well-defined C16 alkyl chain [1][2]. With molecular formula C23H38O2 and molecular weight 346.5 g/mol, it belongs to the alkyl benzoate class widely used as emollients, solubilizers, and texture enhancers in cosmetic, personal care, and pharmaceutical formulations [3][4]. Unlike the industrially dominant C12-15 alkyl benzoate mixture (CAS 68411-27-8), cetyl benzoate is a discrete molecular entity rather than a blend of branched and linear chain lengths, which confers distinct physicochemical properties relevant to formulation design and regulatory documentation [5].

Single C16 entity simplifies analytical specification and lot consistency.
Higher thermal stability supports hot-fill and melt-emulsification processing.
Unique CAS-to-structure mapping streamlines regulatory dossier preparation.

Cetyl Benzoate Procurement Risks: Why Alkyl Benzoate Mixtures Cannot Universally Substitute the C16 Homolog


Alkyl benzoate esters are not functionally interchangeable despite sharing the benzoate head group. The carbon chain length, linearity, and molecular weight distribution directly control spreading behavior, solubilizing capacity for crystalline UV filters, skin feel, volatility, and formulation compatibility [1]. C12-15 alkyl benzoate—the most prevalent commercial benzoate ester—is a mixture of branched and linear chains with an average molecular weight of ~290 g/mol and boiling point of ~374–393 °C . Cetyl benzoate, with a defined linear C16 chain and molecular weight of 346.5 g/mol, exhibits a higher boiling point (440.7 °C at 760 mmHg) and lower vapor pressure, directly influencing thermal processing windows and long-term formulation stability . Substituting a defined single-chain ester with a mixed-chain product alters the oil phase polarity, UV-filter solubilization efficiency, and occlusivity profile—parameters that require re-validation in regulated products [2].

Defined C16 linear esterPredictable chain identity, narrow boiling point, consistent oil-phase polarity.
Mixed C12-15 alkyl benzoateVariable branched/linear chains, broad boiling range, variable polarity.
Chain definition and thermal behavior may shift; re-validation of processing window required.
Higher boiling pointSupports hot-fill and melt-emulsification with lower evaporative loss risk.
Lower, broader boiling rangeMay limit high-temperature stability and accelerate volatile loss.
Thermal degradation profile may differ; process adjustment recommended.
Single CAS, single structureEnables precise specification control and simplified regulatory documentation.
Multiple structures under one CASComplicates batch-to-batch consistency and dossier traceability.
Regulatory documentation may require re-certification after substitution.

Cetyl Benzoate Evidence Guide: Quantified Differentiation Against Key Emollient Comparators


Boiling Point and Thermal Stability: Cetyl Benzoate vs. C12-15 Alkyl Benzoate vs. Isopropyl Myristate

Cetyl benzoate exhibits a boiling point of 440.7 ± 13.0 °C at 760 mmHg, substantially higher than the boiling point range of C12-15 alkyl benzoate (374–393 °C at 760 mmHg) and isopropyl myristate (193 °C at 20 mmHg; ~319.9 °C extrapolated to 760 mmHg) . The approximately 47–67 °C higher boiling point relative to C12-15 alkyl benzoate provides a wider thermal processing window for formulations requiring elevated temperature manufacturing steps, such as hot-fill or melt-emulsification processes . Additionally, the enthalpy of vaporization for cetyl benzoate (69.8 ± 3.0 kJ/mol) exceeds that of isopropyl myristate (56.2 ± 3.0 kJ/mol), indicating lower volatility at equivalent temperatures .

Thermal Stability
Data to verify
440.7 °C
Supports wider thermal processing window assessment.
C12-15 alkyl benzoate: 374–393 °C; predicted ACD/Labs data.
Thermal stability Formulation processing High-temperature applications

Molecular Weight and Chain Definition: Single-Entity Cetyl Benzoate vs. Mixed C12-15 Alkyl Benzoate

Cetyl benzoate is a chemically discrete compound with molecular formula C23H38O2 and monoisotopic mass 346.287 Da, derived from a fixed C16 linear alcohol [1][2]. In contrast, C12-15 alkyl benzoate (CAS 68411-27-8) is a mixture of benzoate esters derived from branched and linear C12–C15 alcohols, with a reported average molecular weight of approximately 290 g/mol . The defined structure of cetyl benzoate eliminates the compositional variability inherent to mixed-chain products, enabling precise specification of molar concentration in formulation calculations and simplified regulatory documentation where a single CAS number corresponds to a single molecular entity [3].

Molecular Definition
Class-level
C16 single entity vs. mixture
Supports lot consistency and analytical method validation.
Monodisperse 346.5 g/mol vs. polydisperse ~290 g/mol average.
Molecular definition Regulatory documentation Batch-to-batch consistency

Acute Oral Toxicity: Cetyl Benzoate LD50 Profile Relative to Alkyl Benzoate Class Baseline

The acute oral toxicity (LD50, rat) for cetyl benzoate is >2,000 mg/kg, consistent with the low acute toxicity profile established for the broader alkyl benzoate class [1]. The Cosmetic Ingredient Review (CIR) Expert Panel reviewed the alkyl benzoate group and determined that available data—including genotoxicity, reproductive toxicity, and carcinogenicity endpoints—support the safety of these ingredients in current practices of use at concentrations up to 59% in leave-on cosmetic products [2][3]. Cetyl benzoate falls within the safety envelope defined by this group assessment, which relied on read-across from structurally similar alkyl benzoates where compound-specific data were absent [2]. The benzoic acid moiety is metabolically labile, and the hexadecanol hydrolysis product is a naturally occurring fatty alcohol, supporting a favorable metabolic degradation pathway [4].

Acute Oral Toxicity
Class-level
LD50 >2,000 mg/kg (rat)
Reported class-level low acute toxicity context.
Read-across from alkyl benzoate family; verify lot-specific data.
Safety assessment Toxicology GRAS-comparable profile

Occlusive Hydration Profile: Comparative Skin Moisturization of Benzoate vs. Fatty Ester Emollients

In a controlled in vivo study of o/w creams containing 10% emollient, C12-15 alkyl benzoate demonstrated sustained occlusive hydration—weaker initial moisture effect but good long-duration water retention—compared to decyl oleate (rapid initial hydration) and cetearyl octanoate (lowest hydration potential) [1][2]. Cetyl benzoate, as a higher-molecular-weight linear benzoate ester, is expected by class extrapolation to exhibit equal or enhanced occlusive behavior relative to C12-15 alkyl benzoate due to its longer hydrocarbon chain length (C16 vs. C12–C15 average), which increases the hydrophobic barrier thickness [3]. The skin hydration measurements were taken at 30, 90, 150, and 300 minutes post-application using Corneometer® CM 825 capacitance assessment [1].

Skin Hydration (Occlusion)
Class-level
Sustained occlusive profile inferred
May support extended water retention in barrier formulations.
Direct C16 corneometry data not reported; class extrapolation.
Skin hydration Occlusivity TEWL reduction Emollient selection

UV-Filter Solubilization Efficiency: Benzoate Ester Polarity Advantage Over Non-Aromatic Emollients

Emollient polarity critically influences UV-filter absorbance and sunscreen performance. A systematic 2020 study of six suncare-relevant emollients (including C12-15 alkyl benzoate, isopropyl myristate, caprylic/capric triglyceride, dicaprylyl carbonate, coco-caprylate, and dibutyl adipate) demonstrated that emollient polarity differences produce a 2–3 nm bathochromic shift in UV-filter λmax and 4–20% variation in specific extinction E1,1(λmax) [1]. Polar emollients such as benzoate esters better solubilize crystalline UV-filters (e.g., bis-ethylhexyloxyphenol methoxyphenyl triazine, ethylhexyl triazone) and optimize UVA protection factor without compromising SPF [1][2]. Cetyl benzoate, containing the polarizable aromatic benzoate moiety combined with a long C16 chain, is structurally positioned to function as a polar oil-phase component for UV-filter solubilization, analogous to the demonstrated performance of C12-15 alkyl benzoate but with potentially different viscosity and spreading characteristics due to its higher molecular weight [3].

UV-Filter Solubilization
Class-level
Polar benzoate ester class advantage
May enhance crystalline UV-filter solubility vs. non-aromatic oils.
4–20% higher specific extinction reported for C12-15 AB; C16 data needed.
Sunscreen formulation UV-filter solubility SPF optimization Polar emollient

Spreading Coefficient and Sensory Profile: Benzoate Ester Class Advantages Over Conventional Fatty Esters

Benzoate esters as a class exhibit a high positive spreading coefficient and function as anti-tack agents, wetting agents, and suspending aids for water-insoluble powdered products [1][2]. According to published data for C12-15 alkyl benzoate, the spreading coefficient is +34.5 dyn·s/cm, substantially higher than isopropyl myristate (+17.1 dyn·s/cm) and white mineral oil (7–15 dyn·s/cm) . This high spreading coefficient correlates with a dry, non-greasy, talc-like skin feel, rapid absorbency, and low residual tack—properties that are structurally conferred by the benzoate ester head group combined with the alkyl chain [1]. Cetyl benzoate, as a C16 linear member of this class, is expected to retain the benzoate-derived high spreading character, though its longer chain may moderate spreading rate relative to the shorter-chain C12–C15 mixture, potentially offering a differentiated sensory profile suited to richer formulations .

Spreading & Sensory
Class-level
High spreading coefficient (class property)
May support dry, non-greasy skin feel and lower usage level.
Exact C16 spreading coefficient not reported; class inference.
Spreading coefficient Skin feel Anti-tack Sensory optimization

Cetyl Benzoate Application Scenarios: Where Defined C16 Benzoate Ester Delivers Procurement Value


High-Temperature Hot-Fill or Melt-Emulsification Formulations

Cetyl benzoate's boiling point of 440.7 °C at 760 mmHg—substantially above that of C12-15 alkyl benzoate (374–393 °C) and isopropyl myristate (~320 °C)—makes it the preferred alkyl benzoate for formulations requiring elevated processing temperatures without evaporative loss or thermal degradation . This is particularly relevant for hot-fill anhydrous systems, melt-emulsified creams, and products subjected to post-filling heat sterilization. The higher enthalpy of vaporization (69.8 kJ/mol) further confirms lower volatility under thermal stress compared to IPM (56.2 kJ/mol) .

Sunscreen Products Requiring Defined Polar Oil Phase for UV-Filter Solubilization

The aromatic benzoate ester moiety provides polarity that enhances solubilization of crystalline UV-filters (e.g., bis-ethylhexyloxyphenol methoxyphenyl triazine, ethylhexyl triazone), with published evidence showing 4–20% higher specific extinction and optimized UVA protection when benzoate esters are used versus non-aromatic emollients [1]. Cetyl benzoate offers a single-entity, higher-molecular-weight alternative to the C12-15 alkyl benzoate mixture for sunscreen formulations where the oil phase composition must be precisely defined for regulatory or stability reasons [2].

Leave-On Skincare Products Targeting Sustained Occlusive Hydration

The C16 linear alkyl chain of cetyl benzoate is expected to produce a thicker hydrophobic barrier than the C12–C15 mixed-chain product, translating to enhanced sustained occlusive skin hydration. In vivo corneometry studies on benzoate ester-containing creams (10% loading) have confirmed the class-level occlusive hydration profile—weaker initial effect but prolonged water retention versus rapid-hydration fatty esters [3]. This profile is particularly suited for dry-skin formulations, night creams, and barrier-repair products where extended moisture retention is a key performance claim.

Regulated Products Requiring Single-Entity Ingredient Documentation

As a chemically discrete compound with a unique CAS number (22485-54-7) mapping to one molecular structure, cetyl benzoate simplifies the preparation of Drug Master Files (DMFs), cosmetic product safety reports (CPSRs), and REACH registration dossiers compared to mixed-chain alternatives [2][4]. The CIR Expert Panel's safety determination for alkyl benzoates as a class—safe at concentrations up to 59% in leave-on products—provides a recognized toxicological framework that can be cited in regulatory submissions [4].

Application
Selection Property
Validation Focus
High-Temperature Processing
Thermal stability under elevated processing
Evaporative loss and thermal degradation during processing
Sunscreen UV-Filter Solubilization
Polar benzoate ester for crystalline UV-filter solubility
UVA protection optimization and specific extinction consistency
Occlusive Hydration (Leave-On)
Long-chain linear alkyl structure for sustained barrier
In vivo corneometry hydration persistence (>300 min)
Regulated Product Documentation
Single CAS-structure mapping for dossier consistency
Safety assessment alignment (CIR class review)
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